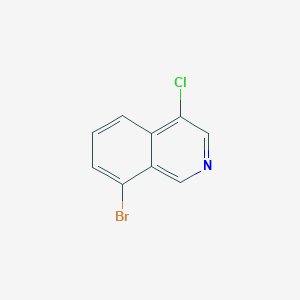

8-Bromo-4-chloroisoquinoline

説明

Historical Development of Isoquinoline (B145761) Synthesis and Derivatization

The journey into the synthesis of the isoquinoline nucleus began in the late 19th century. Isoquinoline itself was first isolated from coal tar in 1885. Early synthetic routes, which are still fundamental in organic chemistry, include several named reactions. The Bischler-Napieralski reaction , discovered in 1893, involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. acs.orgharvard.eduquimicaorganica.org This method is particularly effective for arenes that are electron-rich.

Another classic method is the Pomeranz-Fritsch reaction (1893), which utilizes the acid-catalyzed cyclization of benzalaminoacetals to produce isoquinolines. quimicaorganica.orggla.ac.uk This reaction and its modifications, like the Schlittler-Müller modification, have been instrumental in creating a wide variety of substituted isoquinolines that might be difficult to access through other means. quimicaorganica.org

The Pictet-Spengler reaction , first reported in 1911, is another cornerstone, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. nih.govlookchem.comresearchgate.net This reaction is notable for its occurrence in nature, for example, in the enzymatic synthesis of alkaloids. nih.gov

These foundational methods have been continuously refined over the decades, with modern approaches incorporating transition-metal catalysis and microwave-assisted synthesis to improve yields and reaction conditions. chemshuttle.com

Significance of Halogenated Heterocyclic Compounds in Contemporary Organic Synthesis

Halogenated heterocyclic compounds are pivotal intermediates in modern organic synthesis. nih.govresearchgate.net The presence of one or more halogen atoms (F, Cl, Br, I) on a heterocyclic ring provides a reactive "handle" for further molecular modifications. nih.govresearchgate.net Due to their electrophilicity and ability to act as leaving groups, halogens are instrumental in the activation and derivatization of organic molecules. ambeed.comresearchgate.net

In contemporary synthesis, halogenated heterocycles are extensively used in various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. acs.orgnih.govsmolecule.comacs.org These palladium-catalyzed reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler halogenated precursors. smolecule.comacs.org

The application of these compounds is particularly prominent in medicinal chemistry and drug discovery. researchgate.netrsc.orgshahucollegelatur.org.in The introduction of halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org Consequently, many synthetic heterocycles researched by medicinal chemists for pharmacological activity are halogenated. nih.govresearchgate.net They are also vital in the agrochemical industry as building blocks for pesticides and herbicides and in materials science for developing materials like organic light-emitting diodes (OLEDs). lookchem.com

Overview of Research Trajectories for 8-Bromo-4-chloroisoquinoline and Analogous Structures

The research trajectory for this compound and its analogs is primarily focused on their role as versatile intermediates for creating more complex, functionalized molecules for use in the pharmaceutical and agrochemical sectors. lookchem.com The distinct positioning of the bromo and chloro substituents allows for selective and sequential reactions, making these compounds valuable building blocks in synthetic chemistry.

A significant recent development has been the establishment of a direct and high-yielding synthesis for 4-halogenated isoquinolines, a class of compounds that has been traditionally challenging to prepare due to the natural electronic preference of the isoquinoline ring for electrophilic substitution at the C5 and C8 positions. acs.org A 2025 study detailed a cost-effective, one-pot method for the C4-halogenation of isoquinolines. This process involves a Boc₂O-mediated dearomatization, followed by electrophilic halogenation and acid-promoted rearomatization. acs.org

Using this method, This compound was synthesized from 8-bromoisoquinoline (B29762). The reaction with trichloroisocyanuric acid (TCCA) as the chlorine source, however, was not explicitly detailed for this specific substrate in the provided literature, whereas the synthesis of 4-Bromo-8-chloroisoquinoline from 8-chloroisoquinoline (B135129) using N-bromosuccinimide (NBS) was successful, yielding the product as a white solid in 96% yield. acs.org

The utility of these halogenated products is demonstrated by their successful use in subsequent cross-coupling reactions. The C-X bonds serve as versatile handles for further modifications, including Suzuki, Sonogashira, and Stille couplings, thereby allowing for the introduction of various functional groups at the C4 position. acs.org This capability underlines the primary research interest in compounds like this compound: their application as key intermediates in the synthesis of diverse, highly substituted isoquinoline derivatives for screening in drug discovery and materials science. lookchem.comnih.gov

Table 1: Synthesis and Characterization of 4-Bromo-8-chloroisoquinoline This interactive table summarizes the synthesis and spectral data for a key positional isomer of the title compound.

| Compound | Starting Material | Reagent | Yield | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | HRMS (ESI-TOF) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-8-chloroisoquinoline | 8-Chloroisoquinoline | NBS | 96% | 9.57 (s, 1H), 8.79 (s, 1H), 8.10−8.05 (m, 1H), 7.71−7.67 (m, 2H) | 148.8, 145.6, 135.9, 132.7, 131.3, 128.5, 126.8, 125.2, 119.3 | Calcd for C₉H₆BrClN [M+H]⁺: 241.9367, Found: 241.9366 | acs.org |

Positional Isomerism and Reactivity Considerations within Halogenated Isoquinolines

Positional isomerism plays a critical role in the chemical reactivity of substituted isoquinolines. rsc.org The location of halogen substituents on the isoquinoline ring dictates the molecule's electronic properties and, consequently, its behavior in chemical reactions.

The isoquinoline nucleus consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. Electrophilic aromatic substitution (SEAr) typically occurs on the more electron-rich benzene ring, favoring the C5 and C8 positions. quimicaorganica.orgchemshuttle.com Conversely, nucleophilic aromatic substitution (SNAr) is favored on the electron-deficient pyridine ring, primarily at the C1 position. quimicaorganica.orgquimicaorganica.orgchemshuttle.com

In dihalogenated isoquinolines like this compound, the reactivity of each halogen is influenced by its position and the nature of the halogen itself. Generally, in cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl. researchgate.net This would suggest that the C8-Br bond in this compound would be more reactive than the C4-Cl bond.

However, the intrinsic electronic properties of the heterocyclic ring can sometimes override this trend. For instance, the C1 position in isoquinoline is highly activated towards nucleophilic attack and can be sufficiently electrophilic in palladium-catalyzed cross-coupling reactions to react preferentially, even when a more reactive halide (like bromine) is present elsewhere on the molecule. researchgate.net For this compound, the C4 position is on the pyridine ring, making the C4-Cl bond susceptible to nucleophilic substitution, while the C8-Br bond is on the carbocyclic ring. quimicaorganica.org The relative reactivity in cross-coupling reactions would depend on the specific reaction conditions, including the catalyst and ligands employed. This differential reactivity allows for regioselective functionalization, where one halogen can be selectively replaced while the other remains intact for a subsequent transformation, a highly desirable feature in multistep synthesis.

Table 2: Reactivity of Halogen Positions in Isoquinoline This interactive table provides a general overview of the reactivity at different positions of the isoquinoline ring system.

| Position | Ring | Typical Reaction | Reactivity Notes | Reference(s) |

|---|---|---|---|---|

| C1 | Pyridine | Nucleophilic Substitution | Highly activated towards nucleophiles and in some cross-coupling reactions. | quimicaorganica.orgquimicaorganica.orgchemshuttle.com |

| C3 | Pyridine | Less reactive | Less susceptible to nucleophilic attack compared to C1. | chemshuttle.com |

| C4 | Pyridine | Nucleophilic Substitution | Activated towards nucleophiles, can be functionalized via cross-coupling. | acs.org |

| C5 | Benzene | Electrophilic Substitution | Preferred site for electrophilic attack due to electronic bias. | quimicaorganica.orgchemshuttle.com |

| C6 | Benzene | Electrophilic Substitution | Susceptible to electrophilic attack. | quimicaorganica.org |

| C7 | Benzene | Electrophilic Substitution | Susceptible to electrophilic attack. | quimicaorganica.org |

| C8 | Benzene | Electrophilic Substitution | Preferred site for electrophilic attack due to electronic bias. | quimicaorganica.orgchemshuttle.com |

Structure

2D Structure

3D Structure

特性

分子式 |

C9H5BrClN |

|---|---|

分子量 |

242.50 g/mol |

IUPAC名 |

8-bromo-4-chloroisoquinoline |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H |

InChIキー |

YHHRFUXOJFXNNC-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=NC=C2C(=C1)Br)Cl |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 8 Bromo 4 Chloroisoquinoline and Its Derivatives

De Novo Synthetic Routes to Isoquinoline (B145761) Scaffolds

The construction of the 8-bromo-4-chloroisoquinoline framework from acyclic precursors offers a powerful approach to introduce the desired substituents at specific positions from the outset. Established cyclization reactions provide the foundation for such strategies, with modern advancements offering improved efficiency and substrate scope.

Cyclization Reactions for Isoquinoline Ring Formation

Classical name reactions remain a cornerstone for isoquinoline synthesis, and their modern variants are continually being adapted for the preparation of highly functionalized derivatives.

The Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction are two of the most well-known electrophilic cyclization methods for isoquinoline synthesis. wikipedia.orgwikipedia.org

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org To achieve the this compound skeleton via this route, a suitably substituted benzaldehyde, such as 2-bromo-5-chlorobenzaldehyde, would be required as a starting material. The reaction proceeds through the formation of a Schiff base with an aminoacetal, followed by intramolecular electrophilic attack of the electron-rich aromatic ring onto an activated iminium species. The harsh acidic conditions and often low yields of the classical Pomeranz-Fritsch reaction have led to the development of milder modifications.

The Bischler-Napieralski reaction utilizes the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline, which can then be aromatized. wikipedia.orgnrochemistry.com For the synthesis of this compound, this would necessitate a starting material like N-(2-(2-bromo-5-chlorophenyl)ethyl)formamide. The success of this reaction is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups generally favoring cyclization. The presence of two halogen substituents on the starting phenyl ring would likely require optimized and potentially harsher reaction conditions to achieve cyclization.

A hypothetical reaction scheme for the Bischler-Napieralski synthesis of this compound is presented below:

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |

| N-(2-(2-bromo-5-chlorophenyl)ethyl)formamide | 1. POCl₃, reflux2. Pd/C, high temperature (dehydrogenation) | 8-Bromo-4-chloro-3,4-dihydroisoquinoline | This compound |

Modern synthetic methods have increasingly turned to transition metal catalysis to construct complex heterocyclic systems with high efficiency and selectivity. Palladium-catalyzed annulation reactions have emerged as a powerful tool for the synthesis of substituted isoquinolines. organic-chemistry.orgdu.edu These reactions often involve the coupling of an ortho-haloaniline or a related derivative with an alkyne.

For the synthesis of this compound, a potential strategy would involve the palladium-catalyzed annulation of a 2-alkynyl-arylimine. This approach would require a starting material such as an imine derived from 2-bromo-5-chloro-iodobenzaldehyde and an appropriate amine, which would then undergo an intramolecular cyclization with a suitable alkyne. The regioselectivity of the alkyne insertion and the subsequent cyclization are critical for controlling the final substitution pattern. The specific ligands and reaction conditions employed play a crucial role in directing the outcome of these complex catalytic cycles.

Below is a table summarizing a potential palladium-catalyzed annulation approach:

| Aryl Halide Precursor | Alkyne Partner | Catalyst System | Product |

| Imine of 2-bromo-5-chloro-iodobenzaldehyde | Acetylene gas | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | This compound |

Multi-Component Reactions for Concurrent Isoquinoline Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse heterocyclic scaffolds. nih.govbeilstein-journals.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied to construct a similarly substituted isoquinoline core.

For instance, a modified Ugi or a Passerini reaction followed by a post-condensation cyclization could potentially be designed. This would involve the careful selection of starting materials bearing the necessary bromo and chloro functionalities. The challenge in designing such a reaction lies in ensuring the correct connectivity of the components and achieving the desired regiochemistry in the final isoquinoline product.

Targeted Functionalization of Pre-existing Isoquinoline Cores

An alternative and often more practical approach to synthesizing this compound involves the stepwise and regioselective halogenation of a simpler, pre-formed isoquinoline or a partially halogenated isoquinoline.

Regioselective Halogenation Strategies

The introduction of halogen atoms onto an isoquinoline ring is governed by the electronic properties of the heterocyclic system. The pyridine (B92270) ring is generally electron-deficient, making electrophilic substitution challenging, while the benzene (B151609) ring is more susceptible to such reactions.

A plausible synthetic route would commence with the synthesis of 8-bromoisoquinoline (B29762), which can be prepared via methods such as the Pomeranz-Fritsch reaction starting from 2-bromobenzaldehyde or through a Sandmeyer reaction from 8-aminoisoquinoline. researchgate.net Subsequent chlorination at the C-4 position would then yield the target molecule.

The selective chlorination of 8-bromoisoquinoline at the 4-position is a key step. While direct electrophilic chlorination of the electron-deficient pyridine ring can be difficult, modern methods utilizing activating groups or specific catalytic systems can achieve this transformation. For example, the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst or a transition metal catalyst could potentially direct chlorination to the C-4 position. The electronic influence of the bromine atom at the 8-position may also play a role in directing the incoming electrophile.

Alternatively, one could start with 4-chloroisoquinoline and attempt a regioselective bromination at the C-8 position. The synthesis of 4-chloroisoquinoline can be achieved from isoquinoline-4-ol. The subsequent bromination would need to be highly selective for the 8-position over other positions on the benzene ring (C-5, C-6, C-7). This selectivity can be influenced by the directing effects of the chloro and the ring nitrogen atoms, as well as the choice of brominating agent and reaction conditions.

The following table outlines a potential regioselective halogenation strategy:

| Starting Material | Halogenating Agent | Catalyst/Conditions | Product |

| 8-Bromoisoquinoline | N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., H₂SO₄) or Pd catalyst | This compound |

| 4-Chloroisoquinoline | N-Bromosuccinimide (NBS) | Strong acid (e.g., H₂SO₄) at low temperature | This compound |

It is important to note that the direct halogenation of isoquinoline itself can lead to a mixture of products. Therefore, the stepwise and controlled introduction of the halogen substituents is crucial for the successful synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The this compound molecule contains two halogen atoms that can potentially be displaced by nucleophiles. However, their reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions is vastly different. The chlorine atom at the C4 position is situated on the electron-deficient pyridine ring, making it significantly more activated towards nucleophilic attack compared to the bromine atom on the benzene ring.

The SNAr mechanism is typically a two-step addition-elimination process youtube.comyoutube.com. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, C4), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex youtube.com. Aromaticity is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride) is expelled, and aromaticity is restored, resulting in the substituted product.

A variety of nucleophiles can be employed to displace the C4-chloro group, allowing for the synthesis of a diverse range of 4-substituted-8-bromoisoquinoline derivatives.

Table 1: Examples of SNAr Reactions on 4-Chloroisoquinoline Systems

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | R-NH₂ | 4-Amino-8-bromoisoquinolines |

| Alkoxides | NaOR | 4-Alkoxy-8-bromoisoquinolines |

This reactivity makes the C4-chloro group a versatile synthetic handle for further functionalization of the this compound scaffold.

Electrophilic Aromatic Substitution (EAS) Methodologies

Further functionalization of the this compound core via Electrophilic Aromatic Substitution (EAS) is challenging due to the electronic nature of the molecule. The isoquinoline ring system is generally deactivated towards electrophilic attack compared to benzene. This deactivation is exacerbated by the presence of two electron-withdrawing halogen substituents.

The pyridine ring is strongly deactivated and does not typically undergo EAS unless under very harsh conditions. Therefore, any potential EAS reaction would occur on the benzene ring. The existing bromine atom at C8 is a deactivating group but is ortho-, para-directing. However, the strong deactivating influence of the chlorinated pyridine ring further reduces the nucleophilicity of the benzene portion. Consequently, forcing conditions would be required to achieve further substitution, and the reaction would likely yield a mixture of products with low efficiency. The most likely positions for any potential electrophilic attack would be C5 and C7, directed by the C8-bromo substituent. Common EAS reactions include nitration, sulfonation, and Friedel-Crafts reactions masterorganicchemistry.comlumenlearning.com.

Green Chemistry Principles in this compound Synthesis

Traditional methods for synthesizing complex heterocyclic compounds often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental concerns rsc.orgrsc.org. The integration of green chemistry principles into the synthesis of isoquinolines is an area of active research aimed at developing more sustainable and environmentally benign processes nih.govresearchgate.net.

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Research in isoquinoline synthesis has demonstrated the feasibility of using greener solvents or performing reactions under solvent-free conditions.

Benign Solvents: The use of biomass-derived ethanol, polyethylene glycol (PEG-400), or water as reaction media has been reported for various isoquinoline syntheses chemistryviews.org. These solvents are less toxic and have a smaller environmental footprint than conventional chlorinated or aprotic polar solvents.

Solvent-Free Conditions: Some synthetic transformations can be carried out under solvent-free conditions, often facilitated by microwave irradiation or mechanochemistry tandfonline.com. These methods can lead to shorter reaction times, higher yields, and easier product isolation tandfonline.com. Applying these principles to the multi-step synthesis of this compound could involve performing the initial cyclization or subsequent substitution reactions in greener solvents or, where possible, without a solvent.

Catalysis is a cornerstone of green chemistry, promoting atom economy and reducing waste by enabling reactions with high efficiency and selectivity.

Homogeneous Catalysis: Modern isoquinoline syntheses often employ transition-metal catalysts, such as rhodium or ruthenium complexes, which can be highly efficient chemistryviews.org. The development of protocols using less expensive and more abundant metals is an ongoing goal.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isoquinoline |

| 5-Bromoisoquinoline |

| 5,8-Dibromoisoquinoline |

| 5,7,8-Tribromoisoquinoline |

| N-bromosuccinimide (NBS) |

| Di-tert-butyl dicarbonate (Boc₂O) |

| 2-Bromobenzaldehyde |

| 8-Bromoisoquinoline N-oxide |

| Phosphorus oxychloride (POCl₃) |

| Sulfuryl chloride (SO₂Cl₂) |

| Polyethylene glycol (PEG-400) |

Stereoselective and Asymmetric Synthesis of Related Chiral Isoquinoline Scaffolds

The generation of chiral isoquinoline frameworks, particularly those with a stereogenic center at the C-1 position, is a significant focus in synthetic organic chemistry due to their prevalence in biologically active natural products and pharmaceuticals. rsc.orgnih.gov While direct stereoselective syntheses of this compound are not extensively documented in readily available literature, a variety of robust methodologies have been developed for the asymmetric synthesis of related chiral isoquinoline and tetrahydroisoquinoline scaffolds. These strategies can be broadly categorized into modifications of classical synthetic routes and the development of novel catalytic systems.

The primary challenge in these syntheses is the effective control of stereochemistry at the C-1 position of the tetrahydroisoquinoline (THIQ) nucleus. clockss.org Methodologies often rely on either diastereoselective or enantioselective catalytic processes to achieve high levels of stereocontrol. acs.org

A cornerstone strategy involves the enantioselective reduction of a prochiral 1-substituted 3,4-dihydroisoquinoline (DHIQ) intermediate. acs.orgrsc.org This reduction step creates the crucial C-1 stereocenter. Success in this area is often achieved through catalytic asymmetric hydrogenation using chiral catalysts or through the use of chiral hydride reducing agents. acs.org The Bischler-Napieralski reaction is a frequently employed classical method to generate the prochiral DHIQ precursor, which is then subjected to asymmetric reduction. rsc.org

Another well-established approach is the Pictet-Spengler reaction, a condensation reaction that forms the tetrahydroisoquinoline ring system. acs.orgresearchgate.net Asymmetric variants of this reaction often utilize chiral auxiliaries, frequently derived from natural amino acids, to guide the stereochemical outcome of the cyclization. clockss.org

Modern advancements have introduced powerful catalytic methods that offer high efficiency and enantioselectivity. Transition metal-catalyzed reactions, such as the cobalt-catalyzed enantioselective C–H/N–H cyclization, provide direct and efficient pathways to C1-chiral 1,2-dihydroisoquinolines. rsc.org Similarly, organocatalysis has emerged as a valuable tool. For instance, proline-catalyzed asymmetric α-hydrazination reactions have been developed for the synthesis of C-1 substituted tetrahydroisoquinoline natural products. nih.gov These novel catalytic strategies often bypass the need for traditional multi-step procedures. rsc.org

The strategic placement of a chiral auxiliary on the isoquinoline nitrogen atom or within the C-1 substituent is a common tactic to induce asymmetry during the synthesis. clockss.org The choice of strategy—be it a modified traditional method like the Pomeranz-Fritsch–Bobbitt synthesis or a modern catalytic annulation—depends on the desired substitution pattern and the specific stereochemical configuration required for the target molecule. acs.orgresearchgate.net

The table below summarizes key methodologies for the asymmetric synthesis of chiral isoquinoline scaffolds.

| Synthetic Strategy | Description | Key Features |

| Bischler-Napieralski Cyclization/Reduction | A two-step process involving the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, followed by an asymmetric reduction to create the C-1 stereocenter. acs.org | Crucial stereochemistry is introduced during the reduction of the prochiral imine. rsc.org |

| Asymmetric Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone, often using a chiral auxiliary or catalyst to control the facial selectivity of the cyclization. acs.orgcdnsciencepub.com | Biomimetic approach; frequently uses natural amino acids as a source of chirality. clockss.org |

| Catalytic Asymmetric Hydrogenation | Reduction of a C=N double bond in a 3,4-dihydroisoquinoline or an isoquinolinium salt using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium). acs.org | Offers high enantiomeric excesses (ee) with catalyst controlling the product's stereochemistry. |

| Cobalt-Catalyzed C-H/N-H Cyclization | An enantioselective reaction between picolinamides and alkynes to directly form C1-chiral 1,2-dihydroisoquinolines. rsc.org | Provides a direct and efficient route with excellent enantioselectivity. |

| Organocatalytic Reactions | Utilization of small chiral organic molecules (e.g., proline derivatives) to catalyze the asymmetric formation of the isoquinoline core or the introduction of substituents. nih.gov | Metal-free approach, offering alternative reaction pathways and selectivities. |

These advanced synthetic methodologies provide a versatile toolkit for constructing a wide array of chiral isoquinoline derivatives. The principles underlying these strategies are broadly applicable and could be adapted for the stereoselective synthesis of complex scaffolds such as those related to this compound.

Reactivity Profiles and Transformational Chemistry of 8 Bromo 4 Chloroisoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The presence of two different halogen atoms on the isoquinoline (B145761) core of 8-bromo-4-chloroisoquinoline makes it an excellent substrate for site-selective transition metal-catalyzed cross-coupling reactions. The relative reactivity of the C-Cl and C-Br bonds is influenced by factors such as the choice of catalyst, ligands, and reaction conditions, allowing for controlled, stepwise elaboration of the molecule.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and in the case of this compound, it offers a route to introduce aryl or heteroaryl substituents. The site-selectivity of the coupling is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. However, the electronic properties of the heterocyclic system can influence this reactivity. In isoquinolines, the C4 position is part of the electron-deficient pyridine (B92270) ring, which can enhance the reactivity of the C4-halogen towards oxidative addition to the palladium catalyst.

While specific studies on this compound are not extensively documented, research on related dihaloquinolines and isoquinolines provides valuable insights. For instance, in the Suzuki-Miyaura coupling of 4,7-dibromo-1-chloroisoquinoline, substitution has been observed to occur selectively at the C7 position, which is on the benzene (B151609) ring portion of the scaffold. researchgate.net This suggests that for this compound, coupling at the C8-bromo position might be favored under certain conditions. Conversely, studies on 4-chloro-8-tosyloxyquinoline have demonstrated successful Suzuki-Miyaura coupling at the C4 position, indicating its viability for such transformations. researchgate.net

The choice of catalyst and ligands is crucial for achieving high yields and selectivity. Typical conditions for the Suzuki-Miyaura coupling of related halo-isoquinolines involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or Cs₂CO₃, and an arylboronic acid in a solvent system like toluene/ethanol/water or dioxane. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Halo-isoquinolines

| Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 | organic-chemistry.org |

| 4-Chloro-8-tosyloxyquinoline | Various arylboronic acids | Not specified | Not specified | Anhydrous | High | researchgate.net |

| 4,7-Dibromo-1-chloroisoquinoline | Arylboronic acid | Not specified | Not specified | Not specified | Selective at C7 | researchgate.net |

Sonogashira Cross-Coupling for C-C Alkyne Coupling

The Sonogashira reaction enables the introduction of alkyne moieties, which are valuable handles for further synthetic transformations. organic-chemistry.orgrsc.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The general reactivity trend (C-I > C-Br > C-Cl) suggests that the C8-bromo position of this compound would be the primary site of reaction.

While direct examples for this compound are scarce, studies on other dihaloquinolines, such as 2-bromo-4-iodo-quinoline, show that the coupling occurs at the more reactive iodide position. libretexts.org This supports the prediction of selective alkynylation at the C8 position of this compound.

Table 2: General Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N or other amines | Toluene, DMF, or THF |

| Aryl Chloride | Terminal Alkyne | More active Pd catalysts/ligands may be required | Stronger bases | Higher boiling point solvents |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a fundamental method for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org This palladium-catalyzed reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals. scienceopen.comorganic-chemistry.org The reactivity of the two halogen positions in this compound would again be expected to differ, with the C8-bromo position being more susceptible to amination under standard conditions.

A patent describing the synthesis of 4-aminoisoquinoline-8-methyl formate (B1220265) from 8-bromoisoquinoline (B29762) involves a Buchwald-Hartwig amination step on the related intermediate, 4-bromo-isoquinoline-8-methyl formate. Current time information in Pasuruan, ID. This demonstrates that amination at the C4 position is feasible, likely facilitated by the electron-withdrawing ester group at the C8 position. This suggests that the C4-chloro group in this compound could also undergo amination, potentially requiring more forcing conditions or specialized catalyst systems compared to the C8-bromo position.

Table 3: Typical Reagents for Buchwald-Hartwig Amination

| Component | Examples |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, DPPF, Xantphos, tBu₃P |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Amine | Primary amines, secondary amines, anilines |

| Solvent | Toluene, Dioxane, THF |

Negishi and Stille Cross-Coupling Variants

The Negishi and Stille reactions provide alternative methods for C-C bond formation with broad substrate scopes. The Negishi coupling utilizes organozinc reagents, wikipedia.orgnih.gov while the Stille reaction employs organostannanes. organic-chemistry.org Both reactions are catalyzed by palladium complexes and generally follow the reactivity trend of C-Br > C-Cl.

A report on the synthesis of a B-Raf kinase inhibitor describes a key step involving the Negishi coupling of 4-bromo-1-chloroisoquinoline (B1267708) with an organozinc reagent, proceeding selectively at the C4-bromo position. researchgate.net This provides strong evidence that the C4-chloro position in this compound would likely be less reactive under similar Negishi conditions, allowing for selective coupling at the C8-bromo position.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-halogenated substrates. cam.ac.ukrsc.org For this compound, C-H activation could potentially be directed to the C1, C3, C5, or C7 positions. The directing group, often a part of the catalyst or a substituent on the substrate, plays a crucial role in determining the site of functionalization. Research in this area for this specific molecule is still developing, but the isoquinoline core is a well-studied scaffold for C-H activation methodologies.

Nucleophilic Displacement Reactions of Halogen Atoms

The halogen atoms in this compound can also be displaced by nucleophiles through nucleophilic aromatic substitution (SNA_r) reactions. byjus.comlibretexts.org The feasibility of these reactions is highly dependent on the electronic nature of the isoquinoline ring and the position of the halogen. The C4-chloro atom is situated on the electron-deficient pyridine ring, making it more susceptible to nucleophilic attack compared to the C8-bromo atom on the benzene ring. The presence of the electron-withdrawing nitrogen atom activates the C4 position towards substitution.

Common nucleophiles used in such reactions include alkoxides, thiolates, and amines. The reaction typically requires a strong nucleophile and may be facilitated by heating. For instance, the chlorine atom at the C4 position of similar isoquinoline derivatives can be displaced by various nucleophiles to introduce new functional groups. The C8-bromo position, being less activated, would likely require more drastic conditions for substitution.

Table 4: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Predicted Reactivity | Rationale |

| C4 | Chlorine | More reactive | Activated by the electron-withdrawing nitrogen atom in the pyridine ring. |

| C8 | Bromine | Less reactive | Located on the less electron-deficient benzene ring. |

Amination Reactions

The introduction of amino groups into the isoquinoline core is a critical transformation, often achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govacs.org In the case of this compound, the reaction with an amine can theoretically yield two different products, depending on which halogen is substituted.

The selectivity of these amination reactions is dictated by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the key selectivity-determining step. Generally, the reactivity of aryl halides follows the order C-I > C-Br > C-Cl. acs.org Consequently, the C8-Br bond is significantly more susceptible to oxidative addition than the C4-Cl bond.

Under standard Buchwald-Hartwig conditions, employing a palladium precursor and a suitable phosphine (B1218219) ligand like DavePhos or BINAP, the amination of this compound is expected to occur preferentially at the C8 position. acs.orgresearchgate.net This yields 4-chloro-8-aminoisoquinoline derivatives as the major products. The reaction of 1-bromo-4-chlorobenzene (B145707) with octylamine, for instance, occurs selectively at the C–Br bond, underscoring this reactivity pattern. acs.org While achieving high selectivity for the C8 position is generally straightforward, reversing this selectivity to target the C4 position requires more specialized conditions, which will be discussed in section 3.3.1.

| Reactant | Amine | Catalyst/Ligand | Base | Expected Major Product |

|---|---|---|---|---|

| This compound | Primary/Secondary Amine (e.g., Octylamine) | Pd₂(dba)₃ / BINAP | NaOᵗBu | N-substituted-4-chloro-isoquinolin-8-amine |

| This compound | Aniline | Pd(OAc)₂ / DavePhos | K₂CO₃ | N-phenyl-4-chloro-isoquinolin-8-amine |

Cyanation and Alkoxylation Reactions

Similar to amination, the introduction of cyano (-CN) and alkoxy (-OR) groups can be accomplished through palladium-catalyzed cross-coupling reactions. The synthesis of compounds like 8-Bromo-4-cyanoquinoline demonstrates the viability of such transformations on the bromo-isoquinoline framework. synquestlabs.com

Cyanation: Palladium-catalyzed cyanation, often using reagents like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), follows a mechanistic pathway analogous to amination. The site of reaction on this compound is therefore governed by the preferential oxidative addition of palladium to the C8-Br bond. This leads to the formation of 4-chloro-8-cyanoisoquinoline as the predominant product.

Alkoxylation: The Buchwald-Hartwig C-O coupling reaction enables the formation of aryl ethers through the reaction of aryl halides with alcohols. When applied to this compound, the reaction with an alcohol or alkoxide (e.g., sodium tert-butoxide) under palladium catalysis would again favor substitution at the more reactive C8 position, yielding 8-alkoxy-4-chloroisoquinoline derivatives.

An alternative pathway for these substitutions is Nucleophilic Aromatic Substitution (SNAr). The C4-Cl bond, being on the electron-deficient pyridine ring and activated by the ring nitrogen, is more susceptible to SNAr than the C8-Br bond. Therefore, under conditions that favor SNAr (e.g., strong nucleophiles, high temperatures, and the absence of a palladium catalyst), it might be possible to achieve substitution at the C4 position.

| Reaction Type | Reagent | Catalyst | Expected Major Product (via Pd-Catalysis) |

|---|---|---|---|

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | 4-Chloro-8-cyanoisoquinoline |

| Alkoxylation | R-OH / Base | Pd(OAc)₂ / Ligand | 8-Alkoxy-4-chloroisoquinoline |

Electrophilic and Nucleophilic Reactions of the Isoquinoline Ring System

The dual halogenation of this compound allows for a rich and controllable derivatization chemistry, enabling selective functionalization of either the pyridine or the benzene moiety of the heterocyclic core.

Site-Selective Functionalization of the Pyridine Moiety

Functionalization of the pyridine portion of the molecule requires targeting the C4-Cl bond. While standard palladium cross-coupling reactions favor the C8-Br bond, selective reaction at C4 is achievable under specific conditions.

One strategy is to exploit the enhanced susceptibility of the C4-Cl bond to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing character of the isoquinoline nitrogen atom activates the C4 position towards attack by strong nucleophiles like amines, alkoxides, or thiolates, particularly at elevated temperatures. This provides a palladium-free pathway to C4-functionalized products.

Alternatively, catalyst design can be used to override the intrinsic reactivity order. In some systems, changing the palladium catalyst and ligands can reverse the site of reaction. For example, in the related 2-chloro-6-bromoquinoline system, the use of Pd(PPh₃)₄ results in reaction at the C2-Cl bond, whereas Pd(dppf)Cl₂ directs the reaction to the C6-Br bond. rsc.org This catalyst-controlled selectivity arises from differing interactions between the catalyst-ligand complex and the substrate. A bulky ligand or a ligand that coordinates to the pyridine nitrogen could sterically or electronically favor reaction at the C4 position over the C8 position. Such strategies are at the forefront of modern synthetic methodology for creating selectively substituted heterocycles. nih.govfrontiersin.org

Reactions Involving the Benzene Moiety

The benzene moiety is home to the C8-Br bond, which serves as the primary reactive handle for standard transition-metal-catalyzed cross-coupling reactions. Due to the greater lability of the C-Br bond compared to the C-Cl bond in the key oxidative addition step of the catalytic cycle, a wide array of transformations can be selectively performed at the C8 position. rsc.org

These include, but are not limited to:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. acs.org

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Heck Coupling: Reaction with alkenes.

Cyanation: Introduction of a nitrile group.

The high reliability and selectivity of these reactions make the C8 position the default site for initial derivatization, allowing for the synthesis of a diverse library of 8-substituted-4-chloroisoquinolines, which can then be subjected to further functionalization at the C4 position if desired.

Mechanistic Investigations of Key Reactions

Understanding the underlying mechanisms of the reactions involving this compound is crucial for controlling their outcomes and optimizing conditions. The observed regioselectivity is a direct consequence of the competing reaction pathways available to the substrate.

Elucidation of Reaction Pathways and Intermediates

The site-selectivity observed in palladium-catalyzed reactions of this compound is primarily a question of kinetics. The widely accepted mechanism for these cross-coupling reactions involves a catalytic cycle initiated by the oxidative addition of a low-valent palladium(0) species into a carbon-halogen bond to form a palladium(II) intermediate.

For this compound, there are two potential initial pathways:

Path A (C-Br activation): Pd(0) + Br-Iso-Cl → Br-Pd(II)-Iso-Cl (Oxidative Addition Intermediate A)

Path B (C-Cl activation): Pd(0) + Br-Iso-Cl → Cl-Pd(II)-Iso-Br (Oxidative Addition Intermediate B)

Computational studies, such as Density Functional Theory (DFT) calculations, on similar halo-heterocycles have shown that the activation barrier for oxidative addition into a C-Br bond is significantly lower than that for a C-Cl bond. rsc.org This means that Path A is kinetically favored, leading to the rapid formation of Intermediate A and subsequent products derived from C8-functionalization.

The ability of certain ligand and catalyst systems to reverse this selectivity (as seen in related quinolines rsc.org) points to a more complex interaction. Mechanistic hypotheses for this reversal include:

Ligand-Induced Selectivity: Bulky or electron-rich ligands on the palladium center can alter the transition state energies for oxidative addition at the two sites, potentially lowering the barrier for C-Cl insertion relative to C-Br insertion.

Directing Group Effects: The isoquinoline nitrogen itself can act as a coordinating group. A palladium catalyst could pre-coordinate to the nitrogen, delivering the metal center preferentially to the nearby C4-Cl bond, thereby facilitating its activation.

Furthermore, the potential for a competing SNAr pathway at C4 must always be considered. Kinetic studies can help distinguish between these pathways. A reaction proceeding via a palladium cycle will show a dependence on the catalyst concentration, while an SNAr reaction will not. Control experiments, such as running the reaction without the palladium catalyst, can definitively prove or disprove the role of SNAr under a given set of conditions. whiterose.ac.uk The isolation or spectroscopic observation of reaction intermediates, while challenging, provides the most direct evidence for a proposed mechanistic pathway. acs.org

Kinetic Studies and Activation Energy Determination

The kinetic profile of a chemical reaction provides invaluable insight into its mechanism, rate-determining steps, and the influence of various parameters on the reaction's speed. For a molecule with multiple reactive sites like this compound, kinetic studies are crucial for understanding the selective transformation of either the C4-chloro or the C8-bromo substituent. While specific kinetic data for this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing the reactivity of related halogenated isoquinolines.

The reactivity of halogenated isoquinolines is principally governed by the nature of the halogen, its position on the bicyclic ring system, and the reaction conditions. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but activates positions α (C1) and γ (C4) to the nitrogen for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

In nucleophilic aromatic substitution (SNAr) reactions, the rate is influenced by the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com Halogens at the C4 position of isoquinoline are susceptible to displacement by nucleophiles. iust.ac.ir The chlorine atom at the C4 position in this compound is expected to be more reactive towards nucleophiles than the bromine atom at the C8 position. This is because the C4 position is activated by the adjacent electron-withdrawing nitrogen atom, which helps to stabilize the intermediate formed during the nucleophilic attack. In contrast, the C8 position is on the benzenoid ring and is less activated towards nucleophilic substitution. iust.ac.ir

Illustrative Kinetic Data for SNAr Reactions of Halogenated Isoquinolines:

To illustrate the expected differences in reactivity, the following table presents hypothetical, yet chemically reasonable, second-order rate constants (k) for the reaction of various halogenated isoquinolines with a generic nucleophile (e.g., piperidine) under standardized conditions.

| Compound | Position of Halogen | Halogen | Expected Relative Rate Constant (k, M⁻¹s⁻¹) |

| 4-Chloroisoquinoline | C4 | Cl | 1.0 x 10⁻⁴ |

| 8-Bromoisoquinoline | C8 | Br | 5.0 x 10⁻⁷ |

| This compound | C4 | Cl | ~1.2 x 10⁻⁴ |

| This compound | C8 | Br | ~4.0 x 10⁻⁷ |

Note: The data in this table is illustrative and intended to show expected relative reactivities based on established principles of SNAr reactions on the isoquinoline scaffold. The slightly increased rate for the C4-Cl bond in the disubstituted compound is due to the additional weak electron-withdrawing effect of the C8-bromo substituent.

Activation Energy in SNAr Reactions:

The activation energy (Ea) for an SNAr reaction is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. For the SNAr reaction of this compound, the activation energy for the substitution at the C4 position is expected to be significantly lower than that for the C8 position due to the electronic activation provided by the ring nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions:

In contrast to SNAr reactions, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are highly effective for forming new carbon-carbon bonds at the site of a carbon-halogen bond. nih.govlibretexts.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. libretexts.org

The relative reactivity of carbon-halogen bonds in these reactions typically follows the order C-I > C-Br > C-Cl. Therefore, in this compound, the C8-Br bond is expected to be more reactive than the C4-Cl bond in palladium-catalyzed cross-coupling reactions under conditions where oxidative addition is the rate-determining step. mdpi.com Kinetic studies on Suzuki couplings of aryl halides have often shown the reaction to be first order in the aryl halide and the catalyst. mdpi.com

Illustrative Kinetic Data for Suzuki-Miyaura Coupling of Halogenated Isoquinolines:

The following table provides an illustrative comparison of expected relative rate constants for the Suzuki-Miyaura coupling of halogenated isoquinolines with a generic boronic acid.

| Compound | Position of Halogen | Halogen | Expected Relative Rate Constant (k, M⁻¹s⁻¹) |

| 4-Chloroisoquinoline | C4 | Cl | 1.0 x 10⁻⁵ |

| 8-Bromoisoquinoline | C8 | Br | 5.0 x 10⁻³ |

| This compound | C4 | Cl | ~0.8 x 10⁻⁵ |

| This compound | C8 | Br | ~6.0 x 10⁻³ |

Note: This data is illustrative. The slightly decreased rate for the C4-Cl bond and increased rate for the C8-Br bond in the disubstituted compound are due to the electronic effects of the opposing halogen substituent.

Activation Energy in Cross-Coupling Reactions:

Applications As a Pivotal Synthetic Intermediate and Functional Precursor

Building Block for Complex Polyheterocyclic Systems

The unique substitution pattern of 8-bromo-4-chloroisoquinoline makes it an ideal starting material for the construction of elaborate polyheterocyclic frameworks, which are often challenging to synthesize through other methods.

The compound is a key precursor for generating fused-ring systems through intramolecular cyclization reactions. A common strategy involves an initial palladium-catalyzed cross-coupling reaction at the more reactive C8-Br bond to introduce a side chain containing an alkene or another reactive moiety. Subsequent intramolecular Heck reactions can then be employed to forge a new ring. For instance, coupling a vinyl-containing substituent at the 8-position would create a precursor that, upon activation of the C4-Cl bond with a palladium catalyst, could cyclize to form a new fused heterocyclic system. This approach is a powerful method for creating carbon-carbon bonds and constructing complex polycyclic structures, including isoquinolinone derivatives, which are significant motifs in medicinal chemistry. connectjournals.comwikipedia.orgorganicreactions.org

The synthesis of complex three-dimensional structures such as spirocyclic and bridged compounds can be envisioned using this compound as the foundational scaffold. The stepwise functionalization at the C8 and C4 positions is critical for these applications. For example, a long-chain substituent bearing a nucleophilic group could be introduced at the 8-position. A second substituent, introduced at the 4-position, could then undergo an intramolecular reaction with the first, leading to the formation of a bridged or spirocyclic system. The synthesis of spiro-isoquinolino piperidines, for example, highlights the utility of the isoquinoline (B145761) core in forming such intricate structures, establishing a basis for applying this compound in similar synthetic strategies. nih.gov

Precursor in Medicinal Chemistry Scaffold Development

The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This compound provides a robust platform for developing novel therapeutic agents by allowing for diverse and controlled substitutions.

The differential reactivity of the C-Br and C-Cl bonds is exploited to synthesize targeted isoquinoline-based scaffolds. A typical synthetic sequence involves a Sonogashira or Suzuki coupling at the 8-position, followed by a different cross-coupling reaction at the 4-position. This sequential approach allows for the precise and independent introduction of various pharmacophores, which is essential for structure-activity relationship (SAR) studies. For instance, this methodology is crucial in the development of small molecule kinase inhibitors, where specific aryl and heterocyclic groups are required at defined positions to achieve potency and selectivity against targets like Aurora kinases. nih.goved.ac.uk The ability to build molecular complexity in a controlled manner makes this compound an important intermediate in programs aimed at discovering new kinase inhibitors for diseases such as cancer. nih.govmdpi.com

Table 1: Sequential Cross-Coupling Reactions for Scaffold Development

| Step | Reaction Type | Position | Typical Reagents | Resulting Structure |

| 1 | Sonogashira Coupling | C8 | Terminal Alkyne, Pd(PPh₃)₄, CuI, Base | 8-Alkynyl-4-chloroisoquinoline |

| 2 | Suzuki Coupling | C4 | Arylboronic Acid, Pd Catalyst, Base | 8-Alkynyl-4-arylisoquinoline |

| 1 | Suzuki Coupling | C8 | Arylboronic Acid, Pd Catalyst, Base | 8-Aryl-4-chloroisoquinoline |

| 2 | Buchwald-Hartwig Amination | C4 | Amine, Pd Catalyst, Base | 8-Aryl-4-aminoisoquinoline |

This compound is an ideal substrate for the generation of combinatorial compound libraries used in high-throughput screening to identify new drug leads. stanford.edubohrium.comnih.gov The two halogen handles allow for the creation of a large matrix of compounds from a set of building blocks. By reacting the parent molecule with a collection of, for example, boronic acids in a Suzuki reaction at the C8 position, and then reacting each of these products with a different set of amines in a Buchwald-Hartwig reaction at the C4 position, a diverse library of 4,8-disubstituted isoquinolines can be rapidly synthesized. This parallel synthesis approach is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to find hits against new biological targets. nih.gov

Role in Material Science and Polymer Chemistry

While specific applications of this compound in material science are not extensively documented, its structure is well-suited for the synthesis of novel organic materials. The rigid isoquinoline core can be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The di-halogenated nature of the molecule allows it to act as a monomer in polycondensation reactions. For example, Yamamoto or Suzuki polycondensation could be used to create polymers with an isoquinoline unit in the backbone, potentially imparting unique photophysical or charge-transport properties to the resulting material. The ability to functionalize the polymer chain precursor via sequential cross-coupling reactions offers a pathway to fine-tune the electronic properties of the final material.

Advanced Spectroscopic and Structural Elucidation Techniques

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure. For 8-Bromo-4-chloroisoquinoline, these techniques would reveal information about the stretching and bending vibrations of its various chemical bonds.

Hypothetical Vibrational Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium-Strong |

| C=C/C=N Ring Stretch | 1400-1650 | Strong | Strong |

| C-H In-plane Bend | 1000-1300 | Medium | Medium |

| C-H Out-of-plane Bend | 750-900 | Strong | Weak |

| C-Cl Stretch | 600-800 | Strong | Medium |

| C-Br Stretch | 500-600 | Strong | Strong |

Note: This table is illustrative and not based on experimental data for this compound.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

This technique would confirm the planar nature of the isoquinoline (B145761) ring system and provide the exact lengths of the C-Br and C-Cl bonds. Furthermore, it would reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces such as halogen bonding or π-π stacking, which can influence the physical properties of the compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 95 |

| Volume (ų) | 1005 |

| Z | 4 |

| Bond Length C(8)-Br (Å) | 1.90 |

| Bond Length C(4)-Cl (Å) | 1.74 |

Note: This table is for illustrative purposes and does not represent experimentally determined data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides insights into the electronic structure of the compound, particularly the conjugated π-system of the isoquinoline ring.

For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. The bromine and chlorine atoms, with their lone pairs of electrons, could potentially cause shifts in the absorption maxima (λmax) compared to unsubstituted isoquinoline.

Hypothetical Electronic Transition Data for this compound

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | ~280 | ~5,000 |

| π→π | ~320 | ~3,500 |

| n→π* | ~350 | ~500 |

Note: This table is a hypothetical representation and is not based on measured experimental data for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

While Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of molecules, no published studies were found that apply this method to 8-Bromo-4-chloroisoquinoline. Consequently, there is no available data on its electronic structure, molecular orbitals, aromaticity, or predicted stability.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational prediction of spectroscopic data is a common practice to aid in the characterization of chemical compounds. However, for this compound, such computational studies are absent from the literature.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide significant insights into its conformational flexibility, stability, and its potential interactions with other molecules, such as biological macromolecules or solvent molecules.

In a hypothetical MD simulation study of this compound, the primary goals would be to understand how the bulky bromine and chlorine substituents affect the planarity of the isoquinoline (B145761) ring system and to explore the rotational dynamics around the bonds connecting these halogens to the aromatic core. The simulation would track the atomic trajectories of the molecule by solving Newton's equations of motion, providing a detailed view of its dynamic behavior.

Conformational Analysis: The conformational landscape of this compound would be explored to identify the most stable, low-energy conformations. Key parameters to be analyzed would include dihedral angles, bond lengths, and bond angles involving the halogen substituents and the isoquinoline ring. The results would likely indicate that the isoquinoline core remains largely planar due to its aromatic nature, with the primary conformational flexibility arising from slight out-of-plane vibrations of the halogen atoms.

A hypothetical data table summarizing the results of such a simulation is presented below.

| Parameter | Hypothetical Value | Description |

| RMSD of Isoquinoline Core | < 0.5 Å | Root Mean Square Deviation, indicating high rigidity of the fused ring system. |

| C4-Cl Bond Length | 1.74 ± 0.03 Å | Average bond length with standard deviation, showing minor fluctuations. |

| C8-Br Bond Length | 1.90 ± 0.03 Å | Average bond length with standard deviation, showing minor fluctuations. |

| Torsional Angle (C3-C4-Cl-N) | 180° ± 5° | Dihedral angle indicating the orientation of the chloro substituent relative to the ring. |

| Torsional Angle (C7-C8-Br-C1) | 180° ± 5° | Dihedral angle indicating the orientation of the bromo substituent relative to the ring. |

| Solvation Energy in Water | -5.2 kcal/mol | Estimated free energy of solvation, suggesting moderate solubility. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. A QSRR model for a class of compounds including this compound would be valuable for predicting the reactivity of new, unsynthesized derivatives and for gaining insights into the mechanistic aspects of a reaction.

Currently, there are no specific QSRR studies in the literature that include this compound. However, one could be developed by synthesizing a series of substituted isoquinolines and measuring their reaction rates for a specific transformation, for example, a nucleophilic aromatic substitution.

Development of a Hypothetical QSRR Model: To build a QSRR model, a dataset of isoquinoline derivatives with varying substituents at different positions would be required. For each compound, a set of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Descriptors: Hammett constants (σ), partial atomic charges, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Once the descriptors are calculated and the reactivity data (e.g., reaction rate constants, k) are experimentally determined, a mathematical model is generated using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSRR equation would take the general form:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where k is the rate constant, D represents the molecular descriptors, and c are the regression coefficients.

For this compound, the electronic withdrawing effects of the bromine and chlorine atoms would likely be significant descriptors in a QSRR model for reactions involving nucleophilic attack on the isoquinoline ring. The steric bulk of these halogens could also play a crucial role.

A hypothetical QSRR data table for a series of substituted isoquinolines is shown below to illustrate the concept.

| Compound | log(k) | σ (Hammett) | MR (Molar Refractivity) | LUMO Energy (eV) |

| Isoquinoline | -5.0 | 0.00 | 42.0 | -1.2 |

| 4-Chloroisoquinoline | -4.2 | 0.23 | 46.8 | -1.5 |

| 8-Bromoisoquinoline (B29762) | -4.5 | 0.23 | 49.9 | -1.4 |

| This compound | -3.8 (Predicted) | 0.46 | 54.7 | -1.7 |

| 5-Nitroisoquinoline | -3.0 | 0.78 | 46.6 | -2.1 |

This table demonstrates how experimental reactivity data (log(k)) for a set of compounds can be correlated with calculated descriptors to predict the reactivity of a target compound like this compound.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing isoquinoline (B145761) frameworks, such as the Bischler–Napieralski and Pictet–Spengler reactions, often involve harsh conditions, toxic reagents, and poor atom economy. nih.gov In response to the growing demand for environmentally friendly chemical processes, a key area of future research will be the development of greener synthetic pathways to 8-bromo-4-chloroisoquinoline and its derivatives. nih.govrsc.org

Current research highlights a shift towards methodologies that embrace the principles of green chemistry, such as the use of benign solvents, recyclable catalytic systems, and energy-efficient processes. nih.govresearchgate.net Strategies that are gaining traction include:

Catalytic Systems: Employing recyclable homogeneous catalysts, such as Ru(II)/PEG-400, which can be used in biodegradable solvents and allow for simple product extraction. niscpr.res.in

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner reaction profiles. nih.govorganic-chemistry.org

Multi-component Reactions: Designing one-pot syntheses that combine multiple starting materials in a single step, which enhances efficiency and reduces waste. nih.gov

C-H Activation: Exploring transition metal-catalyzed C-H activation as a more direct and atom-economical method for constructing the isoquinoline core, avoiding the need for pre-functionalized starting materials. niscpr.res.inorganic-chemistry.org

The table below outlines a comparison between traditional and emerging sustainable synthetic approaches for isoquinoline derivatives.

| Feature | Traditional Methods (e.g., Bischler–Napieralski) | Emerging Sustainable Methods |

| Reaction Conditions | Harsh (e.g., strong acids, high temperatures) nih.gov | Milder (e.g., room temperature, lower energy input) nih.gov |

| Reagents & Solvents | Often toxic and hazardous nih.govrsc.org | Benign solvents (e.g., water, PEG-400), recyclable catalysts nih.govniscpr.res.in |

| Atom Economy | Often low, with significant byproduct formation nih.gov | High, minimizing waste through multi-component or C-H activation strategies niscpr.res.inmdpi.com |

| Energy Efficiency | High energy consumption | Improved energy efficiency through microwave or ultrasonic assistance nih.govmdpi.com |

Exploration of Novel Reactivity Patterns and Functionalization Methodologies

The bromine and chlorine substituents on the this compound scaffold offer distinct opportunities for selective functionalization through various cross-coupling reactions. researchgate.netwikipedia.org Future research will likely focus on expanding the toolbox of reactions to introduce a wider range of functional groups at these positions, thereby accessing novel chemical space.

Key areas for exploration include:

Advanced Cross-Coupling Reactions: Moving beyond traditional palladium-catalyzed reactions to include nickel-catalyzed couplings, which can be more effective for certain substrates. researchgate.netnih.gov The development of new ligands and precatalysts will be crucial for improving the efficiency and scope of these reactions. nih.gov

Late-Stage Functionalization: Developing methods for introducing functional groups in the later stages of a synthetic sequence. This strategy is highly valuable in drug discovery for the rapid generation of analog libraries.

C-H Functionalization: Directly modifying the carbon-hydrogen bonds of the isoquinoline core is an increasingly important strategy for creating complex molecules in fewer steps. researchgate.net

Photoredox Catalysis: Utilizing light to drive novel chemical transformations, enabling reactions that are difficult to achieve with traditional thermal methods.

The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective modifications, as illustrated in the hypothetical reaction scheme below.

| Position | Halogen | Potential Cross-Coupling Reactions | Example Coupling Partners |

| 8 | Bromo | Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi | Boronic acids/esters, terminal alkynes, amines, organozinc reagents |

| 4 | Chloro | Suzuki-Miyaura, Buchwald-Hartwig | Boronic acids/esters, amines |

This table represents potential reactivities and is for illustrative purposes.

Integration into Advanced Materials and Devices

The unique electronic and photophysical properties of the isoquinoline scaffold make its derivatives promising candidates for applications in materials science. rsc.org Future research is expected to focus on the rational design and synthesis of this compound derivatives for integration into advanced materials and electronic devices.

Potential applications include:

Organic Semiconductors: The planar aromatic structure of isoquinolines can facilitate π-π stacking, which is essential for charge transport in organic electronic devices. rsc.org

Fluorescent Dyes: The ability to tune the electronic properties of the isoquinoline core through substitution allows for the development of novel fluorescent probes and dyes for various imaging and sensing applications. rsc.org

Conductive Polymers: Isoquinoline-based polymers could be explored for their potential in creating new conductive materials. amerigoscientific.com

Interdisciplinary Research with Other Scientific Domains

The versatile isoquinoline scaffold is a prominent feature in many biologically active compounds, including natural products and synthetic pharmaceuticals. rsc.orgresearchgate.net Future research will likely see increased collaboration between synthetic chemists and researchers in medicinal chemistry, chemical biology, and pharmacology to explore the therapeutic potential of novel this compound derivatives.

Areas of interdisciplinary interest include:

Medicinal Chemistry: As a key building block, this compound can be used to synthesize libraries of compounds for screening against various biological targets, including kinases and other enzymes implicated in diseases like cancer. nih.gov

Chemical Biology: Derivatives can be developed as molecular probes to study biological processes.

Agrochemicals: The isoquinoline core is also found in some agrochemicals, suggesting potential for the development of new pesticides and herbicides. rsc.org

High-Throughput Synthesis and Screening of Derivatives

To accelerate the discovery of new functional molecules, high-throughput synthesis and screening (HTS) methodologies are becoming increasingly important. sigmaaldrich.com Future efforts will likely focus on adapting synthetic routes for this compound derivatives to automated platforms.

This approach involves:

Parallel Synthesis: Running many reactions simultaneously to quickly generate large libraries of related compounds. sigmaaldrich.com

Miniaturization: Using smaller reaction volumes, often in microplate formats, to conserve reagents and reduce waste.

Automated Screening: Employing robotic systems to rapidly test the properties of the synthesized compounds, whether for biological activity or material characteristics. nih.gov

The development of robust and versatile synthetic methods, such as the microwave-assisted protocols and palladium-catalyzed cross-coupling reactions, is crucial for enabling the high-throughput synthesis of diverse isoquinoline libraries. organic-chemistry.org

Q & A

Q. Advanced

- NMR coupling patterns : Vicinal protons in this compound exhibit distinct splitting (e.g., doublet of doublets vs. singlets in 6-Bromo derivatives) .

- Mass spectrometry fragmentation : Characteristic fragment ions (e.g., loss of Br vs. Cl) differ due to bond dissociation energies.

- X-ray crystallography : Definitive structural assignment, as shown in studies of 4-Bromo-8-methoxyquinoline .

What role does this compound play in medicinal chemistry research?

Advanced

It serves as a key intermediate for kinase inhibitors (e.g., ROCK kinase) and anticancer agents. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。